molecular formula C14H15FN2O2 B2470566 1-[(4-FLUOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA CAS No. 1428350-62-2

1-[(4-FLUOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA

Cat. No.: B2470566
CAS No.: 1428350-62-2
M. Wt: 262.284
InChI Key: PXUKBRHZVYOMFT-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea is an organic compound that features a urea moiety linked to a fluorophenyl and a furan ring

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea typically involves the reaction of 4-fluorobenzylamine with 3-(2-bromoethyl)furan under basic conditions to form the intermediate, which is then treated with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the fluorophenyl ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and furan moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The urea group can also form hydrogen bonds with active site residues, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea
  • 1-[(4-Bromophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea
  • 1-[(4-Methylphenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-13-3-1-11(2-4-13)9-17-14(18)16-7-5-12-6-8-19-10-12/h1-4,6,8,10H,5,7,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUKBRHZVYOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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